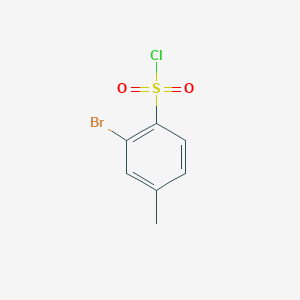

2-bromo-4-methylbenzenesulfonyl chloride

Description

This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfonamides, which are critical intermediates in pharmaceuticals and agrochemicals. The bromine substituent introduces steric and electronic effects, while the methyl group enhances lipophilicity, influencing solubility and reactivity .

Synthesis typically involves halogenation and sulfonation steps. For example, analogous compounds like 4-bromobenzenesulfonyl chloride are synthesized via condensation reactions between sulfonyl chlorides and amino acids (e.g., phenylglycine) to form biologically active sulfonamides .

Properties

IUPAC Name |

2-bromo-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXSKUPCOJGZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539216 | |

| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-06-9 | |

| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-bromo-4-methylbenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methylbenzenesulfonyl chloride using bromine or a bromine source under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the reaction .

Chemical Reactions Analysis

2-bromo-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can be used as a reagent in oxidation or reduction reactions involving other substrates.

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be further substituted by other electrophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.

Scientific Research Applications

2-bromo-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species . This reactivity is exploited in many synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

4-Bromobenzenesulfonyl Chloride

- Reactivity : The para-bromo substituent exerts a strong electron-withdrawing effect, activating the sulfonyl chloride group toward nucleophilic substitution. This compound is widely used in synthesizing sulfonamide ligands for metal complexation and bioactive molecules .

- Applications : Demonstrated utility in coordination chemistry and antimicrobial agents .

4-Fluoro-2-Methylbenzenesulfonyl Chloride (CAS not provided; similar to )

- Structure : Fluorine at para (C4) and methyl at ortho (C2).

- Reactivity : Fluorine’s high electronegativity increases the electrophilicity of the sulfonyl chloride group compared to bromine. However, its smaller atomic size reduces steric hindrance.

- Applications: Used in sensor technologies and agrochemical research due to fluorine’s metabolic stability .

2-Bromo-4-Fluorobenzenesulfonyl Chloride (Hypothetical analog)

- Structure : Bromine at ortho (C2) and fluorine at para (C4).

- Steric effects from bromine may slow kinetics compared to fluorine-only analogs.

2-Chloro-4-Methylbenzenesulfonyl Chloride

- Structure : Chlorine at ortho (C2) and methyl at para (C4).

- Reactivity: Chlorine’s moderate electronegativity results in intermediate reactivity compared to bromine or fluorine. Methyl group increases solubility in non-polar solvents.

Data Table: Comparative Properties of Selected Sulfonyl Chlorides

| Compound Name | Substituents | CAS Number | Key Properties | Applications |

|---|---|---|---|---|

| This compound | Br (C2), CH₃ (C4) | Not provided | High lipophilicity; moderate reactivity | Pharmaceutical intermediates |

| 4-Bromobenzenesulfonyl chloride | Br (C4) | Not provided | Strong electron-withdrawing; reactive | Ligands, antimicrobial agents |

| 4-Fluoro-2-methylbenzenesulfonyl chloride | F (C4), CH₃ (C2) | Not provided | High electrophilicity; low steric hindrance | Sensors, agrochemicals |

| 2-Chloro-4-methylbenzenesulfonyl chloride | Cl (C2), CH₃ (C4) | Not provided | Moderate reactivity; good solubility | Polymer additives |

Key Research Findings

- Electronic Effects : Bromine’s electron-withdrawing nature increases the sulfonyl chloride’s electrophilicity, accelerating reactions with nucleophiles like amines. However, steric bulk at ortho positions can hinder access to the reactive site .

- Biological Activity: Brominated sulfonamides exhibit enhanced antimicrobial properties compared to non-halogenated analogs, likely due to improved membrane permeability .

- Synthetic Flexibility : Fluorinated analogs (e.g., 4-fluoro-2-methyl) are prioritized in drug design for their metabolic stability and bioavailability .

Biological Activity

2-Bromo-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound that has garnered attention for its significant biological activity. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₇H₆BrClO₂S

- Molecular Weight : 269.54 g/mol

- Canonical SMILES : CC1=C(C(=CC=C1)Br)S(=O)(=O)Cl

The biological activity of this compound primarily arises from its highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds, leading to the synthesis of sulfonamide and sulfonate derivatives that can modulate various biological pathways.

Applications in Medicinal Chemistry

- Protein Modification : The compound is utilized in biological research to introduce sulfonyl chloride groups into proteins and peptides. This modification can significantly alter the biological activity and stability of these biomolecules, facilitating studies on protein functions and interactions.

- Drug Development : Derivatives of this compound have potential applications in developing drugs targeting diseases such as Alzheimer's and cancer. These derivatives can inhibit specific enzymes involved in disease pathways, including carbonic anhydrase and acetylcholinesterase .

- Antimicrobial Activity : Research indicates that similar sulfonamide compounds exhibit antimicrobial properties against various pathogenic bacteria, suggesting potential applications in treating infections .

Case Study 1: Inhibition of Enzymatic Activity

In a study examining sulfonamide derivatives, it was found that certain compounds derived from this compound exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. The compounds demonstrated a concentration-dependent inhibition, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Induction of Apoptosis

Flow cytometric analysis revealed that derivatives of this compound could induce apoptosis in cancer cell lines. The treatment led to a significant increase in apoptotic cells, suggesting that these derivatives could serve as candidates for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-bromo-4-methylbenzenesulfonyl chloride, and how can reaction conditions be optimized?

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is corrosive and reacts violently with water. Key precautions include:

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents, followed by disposal as hazardous waste .

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and methyl groups). For example, the methyl group typically appears as a singlet at δ ~2.5 ppm in ¹H NMR .

- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- X-ray Crystallography : Tools like SHELX and WinGX resolve crystal structures, validating bond lengths/angles (e.g., S-Cl bond ~1.99 Å) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing sulfonyl chloride group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., density functional theory, DFT) can model charge distribution. For instance, the methyl group at the 4-position donates electrons via hyperconjugation, slightly reducing the electrophilicity of the sulfonyl chloride group compared to unsubstituted analogs . Experimental validation involves comparing reaction rates with derivatives lacking methyl/bromo groups.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) .

- Crystallographic Validation : SHELX-refined structures cross-validate bond assignments .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) complicate interpretation .

Q. How can experimental designs elucidate degradation pathways of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 25–60°C, monitoring hydrolysis via HPLC. For example, under acidic conditions, sulfonyl chlorides hydrolyze to sulfonic acids, detectable by loss of S=O IR stretches .

- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life. Activation energy (Eₐ) calculations reveal rate-limiting steps (e.g., nucleophilic attack by water) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.